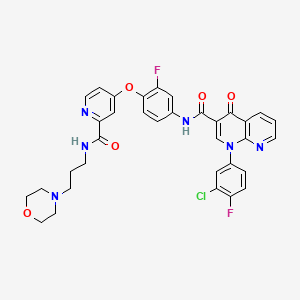![molecular formula C21H19N3O4 B15137763 N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a hydroxamic acid functional group and a methoxyphenyl moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide typically involves the condensation of a carboxylic acid with an amine, followed by hydroxylation. One common method is the direct condensation of carboxylic acids with amines using a catalyst to facilitate the reaction . The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and energy-efficient processes, is becoming increasingly important in industrial settings.
化学反应分析
Types of Reactions
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxamic acid group can yield nitroso derivatives, while reduction can produce amines.
科学研究应用
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, inhibiting metalloenzymes. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects. The compound’s ability to interact with proteins and enzymes is a key aspect of its mechanism of action.
相似化合物的比较
Similar Compounds
Uniqueness
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide is unique due to its specific structure, which combines a hydroxamic acid group with a methoxyphenyl moiety This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds
属性
分子式 |
C21H19N3O4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide |
InChI |
InChI=1S/C21H19N3O4/c1-28-19-4-2-3-16(13-19)14-5-9-17(10-6-14)22-21(26)23-18-11-7-15(8-12-18)20(25)24-27/h2-13,27H,1H3,(H,24,25)(H2,22,23,26) |
InChI 键 |
OPWIKWZVLIWRDK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
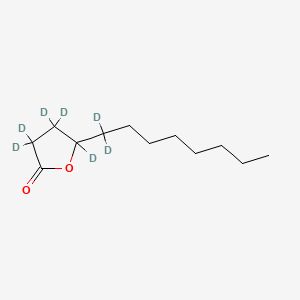
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)
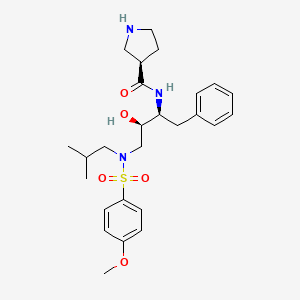
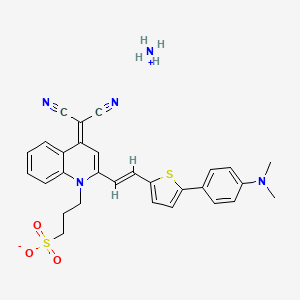
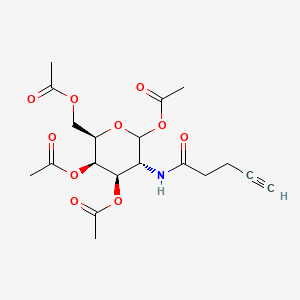
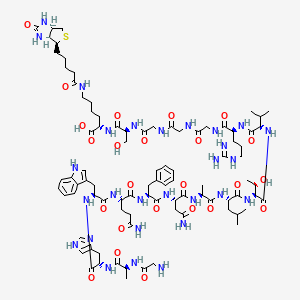
![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
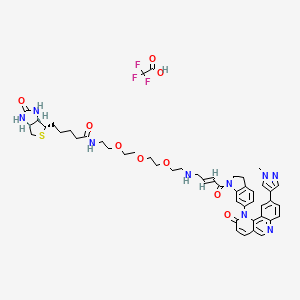
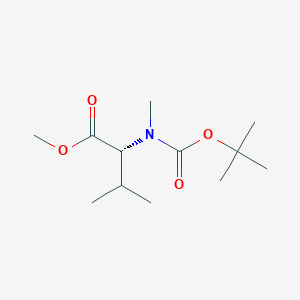
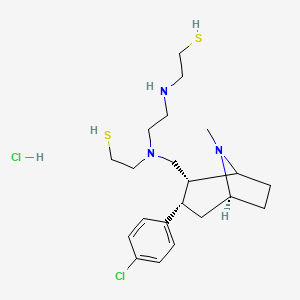
![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)
